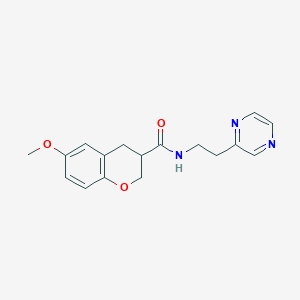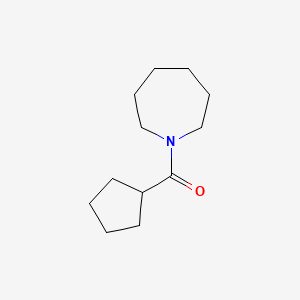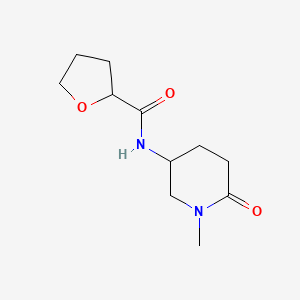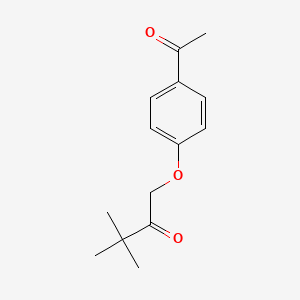![molecular formula C20H23NO3 B7563875 N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 is a derivative of acetaminophen and is known to act as an inhibitor of the reuptake of the endocannabinoid anandamide.
Wirkmechanismus
N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide acts as an inhibitor of the reuptake of the endocannabinoid anandamide. Anandamide is a naturally occurring endocannabinoid that is involved in pain management, mood regulation, and appetite control. By inhibiting the reuptake of anandamide, N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide increases the levels of anandamide in the body, leading to enhanced analgesic effects, neuroprotection, and cancer cell death.
Biochemical and Physiological Effects
N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide has been shown to have a variety of biochemical and physiological effects. In pain management, N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide has been shown to increase the levels of endocannabinoids in the body, leading to enhanced analgesic effects. In neuroprotection, N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide has been shown to protect neurons from damage caused by ischemia and oxidative stress. In cancer treatment, N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. One limitation of using N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide. One direction is to further explore its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Another direction is to investigate the mechanisms of action and potential side effects of N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide. Additionally, research could be conducted to develop new synthetic compounds based on the structure of N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide with enhanced therapeutic properties. Overall, N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its potential.
Synthesemethoden
N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide is synthesized by reacting 4-hydroxyacetanilide with 2-methylphenylmagnesium bromide, followed by acetylation with acetic anhydride and then reaction with butanoyl chloride. The resulting product is purified through recrystallization to obtain N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide has been studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. In pain management, N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide has been shown to enhance the analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids by increasing the levels of endocannabinoids in the body. In neuroprotection, N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide has been shown to protect neurons from damage caused by ischemia and oxidative stress. In cancer treatment, N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-7-20(23)21-17-10-11-19(18(12-17)15(3)22)24-13-16-9-6-5-8-14(16)2/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGIHMSQUAFHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)
![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)


![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)
![1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)

![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)


![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)

![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)